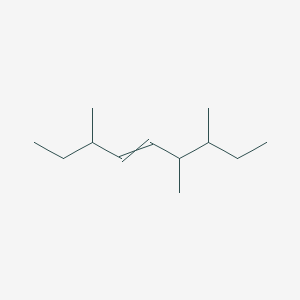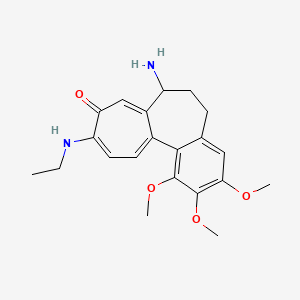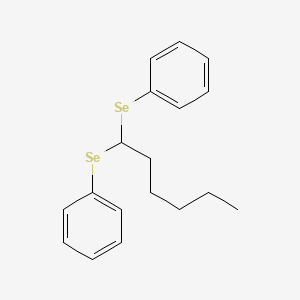![molecular formula C18H24O6 B14484531 Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 64386-67-0](/img/structure/B14484531.png)
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound with a unique structure that combines elements of furan, ethylene glycol, and tricyclic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride (furan-2,5-dione), followed by subsequent reactions to introduce the ethylene glycol moiety and form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and room temperature reactions are often preferred to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and tricyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dione: A simpler compound that forms the basis for the synthesis of the target compound.
2-(2-hydroxyethoxy)ethanol: A component of the target compound with applications in various fields.
Tricyclo[5.2.1.02,6]deca-3,8-diene: A tricyclic compound with unique properties.
Uniqueness
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combination of furan, ethylene glycol, and tricyclic systems, which confer distinct chemical and physical properties not found in simpler compounds .
Eigenschaften
CAS-Nummer |
64386-67-0 |
|---|---|
Molekularformel |
C18H24O6 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H2O3.C4H10O3/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-2,4-5,7-10H,3,6H2;1-2H;5-6H,1-4H2 |
InChI-Schlüssel |
CRSJEOIDRSWKEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O.C(COCCO)O |
Verwandte CAS-Nummern |
64386-67-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


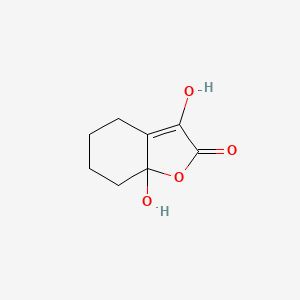
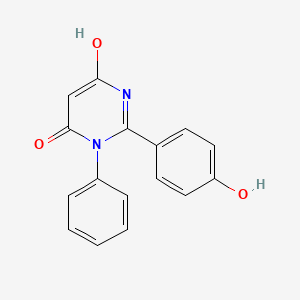
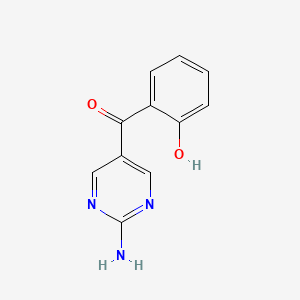
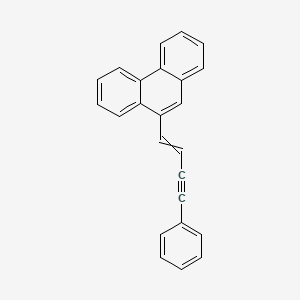
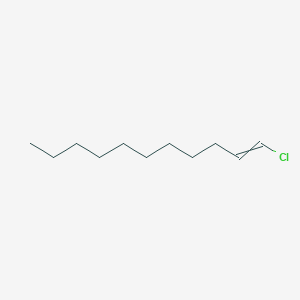
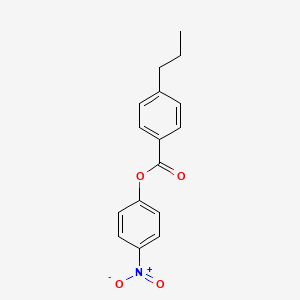
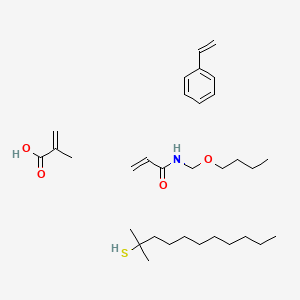
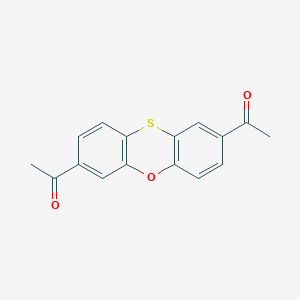
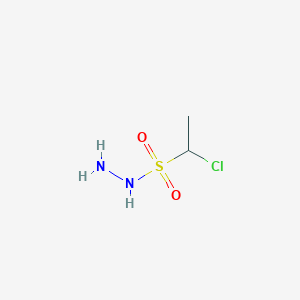
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

